Technical Guide: 2-Nitroaniline-4-sulfonic Acid
Technical Guide: 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Nitroaniline-4-sulfonic acid, a significant chemical intermediate. The following sections detail its chemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental methodologies.
Chemical Identification and Properties
2-Nitroaniline-4-sulfonic acid, also known as 4-amino-3-nitrobenzenesulfonic acid, is an aromatic sulfonic acid with the CAS Number 616-84-2 .[1][2] It is characterized by the presence of nitro, amino, and sulfonic acid functional groups attached to a benzene ring.[1] This unique combination of functional groups imparts specific reactivity and solubility, making it a valuable precursor in various chemical syntheses.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 616-84-2[1][2][3][4][5] |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid[1] |
| Synonyms | Ortho Nitro Aniline Para Sulphonic Acid (ONAPSA)[1][4] |
| Molecular Formula | C₆H₆N₂O₅S[1][3][4] |
| Molecular Weight | 218.19 g/mol [1][3][4] |
| InChI | InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13)[1] |
| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Yellow crystalline solid[1] |
| Solubility | High solubility in water[1] |
| Density | 1.7 ± 0.1 g/cm³[3] |
| LogP | 0.88[3] |
| Index of Refraction | 1.662[3] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[3] |
Synthesis and Experimental Protocols
The synthesis of 2-Nitroaniline-4-sulfonic acid can be achieved through several methods, primarily involving the nitration and sulfonation of aniline or its derivatives.
Synthesis via Nitration and Sulfonation of Aniline
This is a common laboratory-scale synthesis method.
Experimental Protocol:
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Nitration of Aniline: Aniline is carefully treated with a nitrating mixture, typically a combination of concentrated sulfuric acid and concentrated nitric acid. This reaction is highly exothermic and requires strict temperature control to favor the formation of the ortho-nitro isomer.
-
Sulfonation of o-Nitroaniline: The resulting ortho-nitroaniline is then sulfonated using concentrated sulfuric acid (oleum may also be used). The reaction mixture is heated to drive the sulfonation reaction to completion, yielding 2-Nitroaniline-4-sulfonic acid.[1]
Synthesis via Desulfonation
An alternative method involves the desulfonation of a sulfonated precursor.
Experimental Protocol:
-
Preparation of 2-nitro-4-sulfonic aniline: The starting material, 2-nitro-4-sulfonic aniline, is dissolved in a high-boiling point, polar solvent such as sulfolane.[6]
-
Desulfonation Reaction: An acid, such as phosphoric acid, is added to the solution.[6] The reaction mixture is heated to approximately 120°C to facilitate the desulfonation process.[6] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[6]
-
Solvent Removal: After the reaction is complete, the high-boiling point solvent is removed under reduced pressure at a temperature of 80-90°C.[6]
-
Work-up: Water is added to the resulting concentrate, and the pH is adjusted to 8 with a base like sodium hydroxide.[6] The product is then extracted using an organic solvent such as ethyl acetate.[6]
Applications
2-Nitroaniline-4-sulfonic acid is a crucial intermediate in several industrial applications, primarily in the manufacturing of dyes and pigments.
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Dye Manufacturing: It serves as a precursor for the synthesis of a wide variety of azo dyes and other colorants.[1] The presence of the amino group allows for diazotization reactions, which are fundamental in the formation of azo compounds.[1]
-
Pigment Production: This compound is utilized in the creation of pigments for various applications, including textiles, coatings, and plastics.[1]
-
Organic Synthesis: The reactive functional groups of 2-Nitroaniline-4-sulfonic acid make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and herbicides.[1]
-
Potential Biological Activity: Some research suggests that 2-Nitroaniline-4-sulfonic acid may exhibit antimicrobial and cytotoxic properties, indicating potential for further investigation in pharmaceutical applications.[1]
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Nitroaniline-4-sulfonic acid from aniline.
Caption: Synthesis workflow of 2-Nitroaniline-4-sulfonic acid.
Role as a Dye Intermediate
This diagram shows the logical relationship of 2-Nitroaniline-4-sulfonic acid as a key intermediate in the production of azo dyes.
Caption: Role as a dye intermediate.
Safety and Handling
2-Nitroaniline-4-sulfonic acid is irritating to the eyes, respiratory system, and skin.[3] Inhalation may cause severe respiratory tract irritation.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[7] Store in a cool, dry place in a tightly closed container.[4] In case of spills, avoid generating dust and clean up immediately.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Buy 2-Nitroaniline-4-sulfonic acid | 616-84-2 [smolecule.com]
- 2. Ortho Nitro Aniline Para Sulphonic Acid | Aarti Industries [aarti-industries.com]
- 3. 2-Nitroaniline-4-Sulfonic Acid | CAS#:616-84-2 | Chemsrc [chemsrc.com]
- 4. 2-nitroaniline-4-sulfonic Acid | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 2-Nitroaniline-4-sulfonic acid | 616-84-2 [chemicalbook.com]
- 6. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
